molecular formula C21H21N3O4S2 B2762687 1-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea CAS No. 1203364-16-2

1-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea

Cat. No. B2762687
CAS RN: 1203364-16-2
M. Wt: 443.54
InChI Key: BHTBMSCNTHCBIJ-UHFFFAOYSA-N
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Description

1-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C21H21N3O4S2 and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality 1-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocatalysis for Hydrogen Evolution

MTU: has been investigated as a potential photocatalyst for hydrogen evolution through water splitting. Recent studies have explored its sulfide oxidation tuning, leading to the construction of sulfone-based dual acceptor copolymers. These copolymers demonstrate promising photocatalytic activities under visible-light illumination, with high apparent quantum yields. The resulting polymer, PBDTTS-1SO , achieved an impressive value exceeding 18% at a wavelength of 500 nm, making it one of the most efficient polymer photocatalysts reported to date .

Metal–Organic Framework (MOF) Modification

In the realm of CO2 reduction, MTU has found application in metal–organic frameworks (MOFs). Specifically, the utilization of 2,4,6-tris(4-pyridyl)pyridine (tpy) for MOF modification significantly enhances the photocatalytic performance for CO2 reduction. The electron-donating nature of tpy facilitates charge transfer effects, resulting in strong CO2 binding affinity and improved efficiency .

properties

IUPAC Name

1-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-28-17-7-9-18(10-8-17)30(26,27)24-12-2-4-15-14-16(6-11-19(15)24)22-21(25)23-20-5-3-13-29-20/h3,5-11,13-14H,2,4,12H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTBMSCNTHCBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea

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